![molecular formula C10H8F3N B6307865 3,4-Dihydro-1-(trifluoromethyl)isoquinoline CAS No. 70414-06-1](/img/structure/B6307865.png)
3,4-Dihydro-1-(trifluoromethyl)isoquinoline
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Overview
Description
3,4-Dihydro-1-(trifluoromethyl)isoquinoline (TFMI) is a heterocyclic compound belonging to the isoquinoline family. It is an important intermediate used in the synthesis of many pharmaceuticals, agrochemicals, and other products. TFMI is also used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds.
Scientific Research Applications
3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been used in a number of scientific research applications, such as studying the mechanism of action of various compounds, investigating the biochemical and physiological effects of compounds, and developing new pharmaceuticals. It has also been used to study the role of enzymes in the metabolism of drugs and to study the effects of environmental factors on the pharmacokinetics of drugs. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been used to study the pharmacological effects of drugs on the central nervous system and to investigate the effects of drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1-(trifluoromethyl)isoquinoline is not fully understood. However, it is believed that 3,4-Dihydro-1-(trifluoromethyl)isoquinoline acts as an agonist at certain receptors, resulting in an increase in the activity of certain enzymes or proteins. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been shown to interact with certain enzymes, resulting in an increase in the activity of these enzymes.
Biochemical and Physiological Effects
3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, resulting in an increase in the metabolism of certain compounds. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been shown to interact with certain proteins and enzymes, resulting in an increase in the activity of these proteins and enzymes. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline has been shown to have a number of effects on the central nervous system, including an increase in the activity of certain neurotransmitters and an increase in the release of certain hormones.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-Dihydro-1-(trifluoromethyl)isoquinoline in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline is relatively stable and does not degrade quickly, making it suitable for long-term experiments. However, there are some limitations to using 3,4-Dihydro-1-(trifluoromethyl)isoquinoline in laboratory experiments. For example, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline is relatively expensive, making it difficult to use in experiments that require large amounts of the compound.
Future Directions
There are a number of potential future directions for the use of 3,4-Dihydro-1-(trifluoromethyl)isoquinoline in scientific research. For example, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline could be used to study the effects of drugs on the central nervous system and to investigate the effects of drugs on the cardiovascular system. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline could be used to study the role of enzymes in the metabolism of drugs and to study the effects of environmental factors on the pharmacokinetics of drugs. Additionally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline could be used to develop new pharmaceuticals and to investigate the biochemical and physiological effects of compounds. Finally, 3,4-Dihydro-1-(trifluoromethyl)isoquinoline could be used to study the mechanism of action of various compounds.
Synthesis Methods
3,4-Dihydro-1-(trifluoromethyl)isoquinoline can be synthesized via a number of different methods, including the Friedel-Crafts alkylation of anisole with trifluoromethyl iodide, the reaction of 1-trifluoromethyl-2-nitrobenzene with potassium hydroxide and ammonia, and the reaction of 1-trifluoromethyl-2-nitrobenzene with sodium hydroxide and ammonia. It can also be synthesized via the reaction of 1-trifluoromethyl-2-nitrobenzene with potassium hydroxide and ammonia, and the reaction of 1-trifluoromethyl-2-nitrobenzene with sodium hydroxide and ammonia.
properties
IUPAC Name |
1-(trifluoromethyl)-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSDNWSLTUMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-3,4-dihydroisoquinoline |
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